molecular formula C29H26ClNaO4P+ B15126193 Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt

Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt

Cat. No.: B15126193
M. Wt: 527.9 g/mol
InChI Key: TVLPUYOJOZHUOM-UHFFFAOYSA-N
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Description

Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group, a phenylmethyl group, and a sodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt typically involves the reaction of phosphonic acid derivatives with appropriate organic compounds. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are carried out under controlled temperatures to ensure the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt involves its interaction with molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt is unique due to its complex ester structure and the presence of multiple functional groups

Properties

Molecular Formula

C29H26ClNaO4P+

Molecular Weight

527.9 g/mol

IUPAC Name

sodium;[4-benzyl-4-[2-benzyl-3-(4-chlorophenyl)propanoyl]cyclohexa-1,5-dien-1-yl]oxy-oxido-oxophosphanium

InChI

InChI=1S/C29H26ClO4P.Na/c30-26-13-11-23(12-14-26)20-25(19-22-7-3-1-4-8-22)28(31)29(21-24-9-5-2-6-10-24)17-15-27(16-18-29)34-35(32)33;/h1-17,25H,18-21H2;/q;+1

InChI Key

TVLPUYOJOZHUOM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(CC2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)O[P+](=O)[O-].[Na+]

Origin of Product

United States

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